molecular formula C7H16ClNO2 B1383585 2-Amino-2-ethyl-pentanoic acid hydrochloride CAS No. 1129277-25-3

2-Amino-2-ethyl-pentanoic acid hydrochloride

Cat. No.: B1383585
CAS No.: 1129277-25-3
M. Wt: 181.66 g/mol
InChI Key: UNBRGNIQENQVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-ethyl-pentanoic acid hydrochloride is a non-proteinogenic amino acid that is typically found as a white crystalline powder. It is soluble in water and ethanol and has been noted for its various biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-ethyl-pentanoic acid hydrochloride typically involves the reaction of 2-ethylpentanoic acid with ammonia or an amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amino acid with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-ethyl-pentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Amino-2-ethyl-pentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in various biological processes and its potential therapeutic effects.

    Medicine: Investigated for its anticonvulsant, antinociceptive, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-2-ethyl-pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting certain enzymes involved in inflammatory processes. The exact molecular targets and pathways are still under investigation, but it is known to affect the central nervous system and immune response .

Comparison with Similar Compounds

  • 2-Amino-2-methyl-pentanoic acid hydrochloride
  • 2-Amino-2-propyl-pentanoic acid hydrochloride
  • 2-Amino-2-butyl-pentanoic acid hydrochloride

Comparison: 2-Amino-2-ethyl-pentanoic acid hydrochloride is unique due to its specific ethyl substitution, which imparts distinct biological activities compared to its analogs. The presence of the ethyl group influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-2-ethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-7(8,4-2)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRGNIQENQVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-ethyl-pentanoic acid hydrochloride
Reactant of Route 2
2-Amino-2-ethyl-pentanoic acid hydrochloride
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2-Amino-2-ethyl-pentanoic acid hydrochloride
Reactant of Route 4
2-Amino-2-ethyl-pentanoic acid hydrochloride
Reactant of Route 5
2-Amino-2-ethyl-pentanoic acid hydrochloride
Reactant of Route 6
2-Amino-2-ethyl-pentanoic acid hydrochloride

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